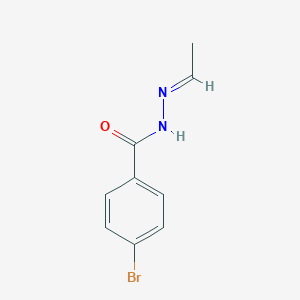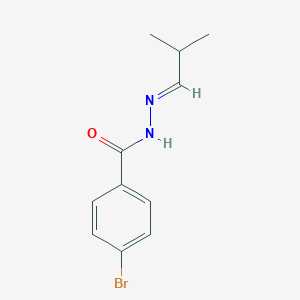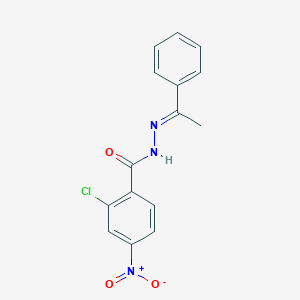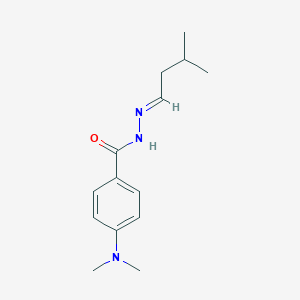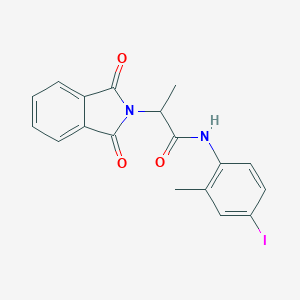
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE is a synthetic organic compound It is characterized by the presence of an isoindoline-1,3-dione moiety and a substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE typically involves the following steps:
Formation of Isoindoline-1,3-dione: This can be achieved by the cyclization of phthalic anhydride with ammonia or primary amines.
Substitution Reaction: The isoindoline-1,3-dione is then reacted with a suitable halogenated phenyl derivative under basic conditions to introduce the 4-iodo-2-methyl-phenyl group.
Amidation: The final step involves the amidation of the substituted isoindoline-1,3-dione with propionic acid or its derivatives.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the phenyl ring.
Reduction: Reduction reactions may target the carbonyl groups in the isoindoline-1,3-dione moiety.
Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carboxyl groups.
Reduction: Reduced derivatives with alcohol or alkane groups.
Substitution: Substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: May be used in the development of probes for biological imaging or assays.
Medicine
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phthalimide Derivatives: Compounds with similar isoindoline-1,3-dione moieties.
Iodo-Substituted Phenyl Compounds: Compounds with similar halogenated phenyl groups.
Uniqueness
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE is unique due to the combination of the isoindoline-1,3-dione moiety and the 4-iodo-2-methyl-phenyl group, which may confer specific chemical reactivity and biological activity not found in other similar compounds.
Propiedades
Fórmula molecular |
C18H15IN2O3 |
|---|---|
Peso molecular |
434.2g/mol |
Nombre IUPAC |
2-(1,3-dioxoisoindol-2-yl)-N-(4-iodo-2-methylphenyl)propanamide |
InChI |
InChI=1S/C18H15IN2O3/c1-10-9-12(19)7-8-15(10)20-16(22)11(2)21-17(23)13-5-3-4-6-14(13)18(21)24/h3-9,11H,1-2H3,(H,20,22) |
Clave InChI |
FQZBCUDVWBCVGL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
CC1=C(C=CC(=C1)I)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-acetylphenyl)-2-{[(4-bromophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B404073.png)
![2-nitro-N-{2-oxo-2-[2-(1,2,2-trimethylpropylidene)hydrazino]ethyl}-N-phenylbenzenesulfonamide](/img/structure/B404075.png)
![N-[3,4-bis(methyloxy)phenyl]-2-[({2-nitrophenyl}sulfonyl)(phenyl)amino]acetamide](/img/structure/B404077.png)
![2-{[(4-bromophenyl)sulfonyl]-4-ethoxyanilino}-N-(2-methoxyphenyl)acetamide](/img/structure/B404078.png)
![N-(3,5-dimethylphenyl)-3,4-dimethoxy-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B404080.png)
![N-[(N'-CYCLOPENTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE](/img/structure/B404082.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethylanilino}-N-(4-methoxybenzyl)acetamide](/img/structure/B404083.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethylanilino}-N-(2-furylmethyl)acetamide](/img/structure/B404085.png)

